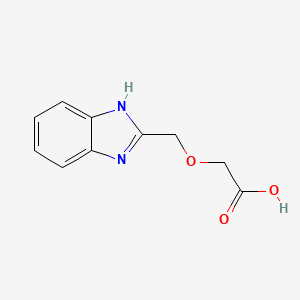

(1h-Benzimidazol-2-ylmethoxy)acetic acid

Descripción general

Descripción

(1H-Benzimidazol-2-ylmethoxy)acetic acid is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is characterized by the presence of a benzimidazole ring attached to a methoxyacetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-2-ylmethoxy)acetic acid typically involves the reaction of benzimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzimidazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1H-Benzimidazol-2-ylmethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

(1H-Benzimidazol-2-ylmethoxy)acetic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and other diseases. Its derivatives have shown promise as potential therapeutic agents due to their ability to enhance drug efficacy and target specific biological pathways.

Case Study:

Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. For instance, certain derivatives have been reported to outperform standard antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Biochemical Research

Enzyme Activity and Protein Interactions:

The compound is extensively utilized in studies focused on enzyme activity and protein interactions. It provides insights into cellular mechanisms and potential therapeutic targets, making it valuable for understanding disease pathology and developing new treatments.

Data Table: Enzyme Interaction Studies

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Compound A | Enzyme X | Inhibition | |

| Compound B | Enzyme Y | Activation | |

| Compound C | Enzyme Z | Modulation |

Agricultural Chemistry

Development of Agrochemicals:

this compound has applications in the formulation of agrochemicals, particularly herbicides and fungicides. Its effectiveness contributes to sustainable farming practices by providing alternatives to traditional chemical agents.

Example:

Studies have indicated that compounds with the benzimidazole structure can effectively control plant pathogens, enhancing crop yield while minimizing environmental impact .

Material Science

Novel Material Formulations:

This compound is incorporated into the development of novel materials such as polymers and coatings. These materials exhibit enhanced chemical resistance and durability, making them suitable for various industrial applications.

Application Example:

Research into polymer composites containing benzimidazole derivatives has shown improved mechanical properties and thermal stability, indicating their potential use in high-performance applications .

Analytical Chemistry

Techniques Utilization:

this compound is employed in various analytical techniques, including chromatography and spectroscopy. It aids in the detection and quantification of complex mixtures, facilitating research across multiple disciplines.

Application Example:

In chromatographic methods, this compound assists in separating components of biological samples, enhancing the accuracy of analytical results .

Antimicrobial Activity

Broad-Spectrum Efficacy:

The compound exhibits notable antimicrobial properties against a wide range of bacterial strains. Its derivatives have shown effectiveness comparable to standard antibiotics.

Data Table: Antimicrobial Activity

Mecanismo De Acción

The mechanism of action of (1H-Benzimidazol-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole: A parent compound with a similar structure but lacking the methoxyacetic acid moiety.

(1H-Benzimidazol-2-yl)acetic acid: Similar to (1H-Benzimidazol-2-ylmethoxy)acetic acid but without the methoxy group.

(1H-Benzimidazol-2-yl)ethanol: Contains an ethanol group instead of the methoxyacetic acid moiety.

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the methoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Actividad Biológica

(1H-Benzimidazol-2-ylmethoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3, with a molecular weight of 206.2 g/mol. The compound features a benzimidazole moiety linked to a methoxy group and an acetic acid functional group, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| Functional Groups | Benzimidazole, Methoxy, Acetic Acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzimidazole ring is known for its potential to inhibit various enzymatic activities, which can lead to significant biological effects such as:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the growth of bacteria and fungi.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways.

- Anti-inflammatory Effects : It may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of benzimidazole exhibit antibacterial effects comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cell lines . The mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to inhibit specific signaling pathways involved in inflammation. This includes blocking the activity of enzymes like lipoxygenase, which are crucial in the synthesis of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Antimicrobial Evaluation : A study reported that compounds derived from benzimidazole exhibited antibacterial activity with MIC values ranging from 12.5 to 50 μg/ml against various bacterial strains, demonstrating the potential for developing new antimicrobial agents .

- Anticancer Studies : In a recent investigation, derivatives were tested against different cancer cell lines, showing IC50 values indicating effective inhibition at low concentrations .

- Anti-inflammatory Research : Another study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other benzimidazole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1H-Benzimidazole-2-acetic acid) | C9H8N2O2 | Antimicrobial, Anticancer |

| [(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | C10H11N2O3 | Enhanced lipophilicity |

| [(5-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid | C10H11N2O3 | Altered reactivity |

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783284-17-3 | |

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.